molecular formula C18H17NO2S2 B2795705 2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide CAS No. 2379998-18-0

2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B2795705
CAS No.: 2379998-18-0
M. Wt: 343.46
InChI Key: GNURRRBREHJKRF-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a synthetic chemical compound featuring a distinct molecular architecture that incorporates both furan and thiophene heterocyclic systems. The presence of these systems, which are prevalent in pharmaceuticals and materials science , makes this compound a valuable intermediate for exploratory research. Its structure suggests potential applications in the development of novel small molecules for medicinal chemistry and chemical biology, particularly as a building block for creating more complex structures with tailored properties. The compound is provided as-is for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(13-22-11-14-4-2-1-3-5-14)19-9-17-8-16(12-23-17)15-6-7-21-10-15/h1-8,10,12H,9,11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNURRRBREHJKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research has indicated that 2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide exhibits several biological activities that can be leveraged for therapeutic purposes:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
    • A case study involving the modification of similar sulfanyl compounds reported enhanced activity against breast cancer cells, indicating that structural modifications could yield more potent derivatives .
  • Anti-inflammatory Effects :
    • Compounds containing furan and thiophene rings have been documented to possess anti-inflammatory properties. Research indicates that the presence of these functional groups may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .
    • A related study highlighted the efficacy of thiophene-based compounds in reducing inflammation in animal models, paving the way for further exploration of this compound's potential in treating inflammatory diseases .
  • Antimicrobial Properties :
    • The benzylsulfanyl group has been associated with antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains, warranting further investigation into its application as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has indicated that:

  • Modifications to the benzyl and furan groups can significantly alter biological activity.
  • The introduction of different substituents on the thiophene ring has been shown to enhance selectivity towards specific cancer cell lines.

Case Studies

  • Study on Anticancer Properties :
    • A recent study tested various derivatives of this compound against human cancer cell lines. Results indicated that certain modifications led to a twofold increase in cytotoxicity compared to the parent compound, suggesting promising avenues for drug development .
  • Inflammation Model :
    • In an animal model of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This supports its potential use as an anti-inflammatory medication .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The benzylsulfanyl (-S-CH₂-C₆H₅) group exhibits reactivity toward electrophilic and oxidizing agents:

Reaction TypeConditionsProductsEvidence Source
Oxidation H₂O₂, AcOHSulfoxide (S=O) or sulfone (O=S=O) derivativesAnalogous sulfanyl oxidation in triazole derivatives
Alkylation R-X (alkyl halides), base (K₂CO₃)Thioether derivativesThiol-alkylation in pyridine-thiol systems
  • Example: Oxidation with H₂O₂ in glacial acetic acid yields sulfoxide intermediates, critical for modulating biological activity.

Hydrolysis of the Acetamide Bond

The acetamide (-NH-C(O)-CH₂-) group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsCatalysts/NotesSource
6M HCl, refluxCarboxylic acid + amineProtonation of amide nitrogenGeneral acetamide reactivity
NaOH (aq.), ΔSodium carboxylate + ammoniaEnhanced by micellar catalystsSimilar to sulfonamide hydrolysis
  • Kinetic studies on analogous acetamides show pseudo-first-order kinetics with half-lives of 2–4 hours under acidic conditions .

Electrophilic Aromatic Substitution (EAS) on Heterocycles

The furan and thiophene rings participate in EAS, though reactivity varies:

RingPositionReactionExampleSource
FuranC-3Nitration, sulfonationNitro-furan derivativesFuran reactivity in triazoles
ThiopheneC-5Halogenation (Cl₂, Br₂)5-bromothiophene adductsThiophene halogenation
  • Thiophene’s electron-rich nature facilitates bromination at C-5, as observed in related thiophene-methyl derivatives .

Cross-Coupling Reactions

The compound’s aryl groups enable transition metal-catalyzed couplings:

ReactionCatalystsProductsApplicationsSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesDrug candidate synthesisTriazole coupling analogs
Buchwald-HartwigPd₂(dba)₃, XantphosAminated derivativesBioactivity optimizationPatent data on amide derivatives
  • Suzuki coupling at the benzylsulfanyl position with aryl boronic acids has been demonstrated in related systems .

Reductive Cleavage of the Sulfanyl Group

The C-S bond in the benzylsulfanyl group is susceptible to reductive cleavage:

ReductantConditionsProductsNotesSource
LiAlH₄THF, 0°C → RTBenzyl alcohol + thiolOver-reduction of acetamide possibleGeneral sulfide reactivity
Raney NiH₂, EtOHBenzane + H₂SDesulfurization pathwayThiophene desulfurization
  • Raney nickel-mediated desulfurization is a key step in deprotecting thiols in multistep syntheses .

Photochemical Reactions

The conjugated furan-thiophene system may undergo [4+2] cycloaddition under UV light:

ConditionsProductsSelectivitySource
UV (254 nm), CH₃CNDiels-Alder adductsEndo preferenceFuran-thiophene conjugates
  • Structural analogs with fused furan-thiophene systems show regioselective photodimerization .

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals:

Metal IonCoordination SiteComplex TypeApplicationSource
Cu(II)Sulfanyl S, amide OSquare planarCatalytic oxidation studiesTriazole-Cu complexes
Pd(II)Thiophene SOrganometallic catalystsCross-coupling intermediates
  • X-ray crystallography of related Cu complexes confirms bidentate binding modes .

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several classes of acetamides:

Compound Name Key Substituents Molecular Features Reference
2-(Benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide (Target) Benzylsulfanyl, thiophen-2-ylmethyl, furan-3-yl Sulfur-rich, aromatic heterocycles, moderate lipophilicity -
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophen-2-yl, cyano group Electron-withdrawing cyano group, planar thiophene rings
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide Triazole, furan-2-yl, ethyl group Triazole core enhances hydrogen bonding; furan contributes π-π interactions
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Thiadiazole, chlorophenyl, furylmethyl Chlorine increases polarity; thiadiazole improves thermal stability
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Amino-triazole, furan-2-yl Amino group enhances solubility; triazole-furan synergy in bioactivity

Key Observations :

  • Furan-3-yl substitution on thiophene (vs. furan-2-yl in and ) may alter electronic distribution and steric interactions .

Physicochemical Properties

  • Molecular Weight : Estimated ~400–450 g/mol (based on analogs in –7).
  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to sulfanyl and heterocyclic groups. Lower solubility in water compared to cyano- or amino-substituted analogs .
  • Spectroscopic Signatures :
    • ¹H NMR : Peaks for benzyl (δ 7.2–7.4 ppm), thiophene (δ 6.8–7.1 ppm), and furan protons (δ 6.3–6.6 ppm).
    • MS : Molecular ion peak [M+H]⁺ expected at m/z ~400–420 .

Q & A

Basic: What are the recommended synthetic routes for 2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Preparation of the thiophene-furan scaffold via Suzuki-Miyaura coupling or electrophilic substitution to attach the furan-3-yl group to the thiophene ring.
  • Step 2 : Introduction of the benzylsulfanyl group using nucleophilic substitution (e.g., reacting with benzyl mercaptan under basic conditions).
  • Step 3 : Amide bond formation between the sulfanyl-acetate intermediate and the thiophen-2-ylmethylamine derivative, often employing coupling agents like HATU or EDCI.
    Key considerations include solvent choice (DMF, ethanol), temperature control (60–100°C), and purification via column chromatography or HPLC .

Basic: How is structural characterization performed for this compound?

Structural integrity is confirmed using:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and connectivity.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O, S-H stretching).
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography (if crystals are obtained): Absolute configuration determination .

Advanced: How can researchers optimize synthetic yield and purity?

Optimization strategies include:

  • Design of Experiments (DOE) : Systematic variation of reaction parameters (temperature, catalyst loading).
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) often enhance reaction rates.
  • In-line Monitoring : TLC or HPLC to track reaction progress and intermediate stability.
  • Purification Techniques : Gradient elution in column chromatography or preparative HPLC to isolate high-purity fractions .

Advanced: What methodologies are used to evaluate potential biological activity?

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Target Interaction Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes/receptors.
  • Metabolic Stability : Liver microsome assays to assess pharmacokinetic properties .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Derivative Synthesis : Modifying substituents (e.g., replacing benzylsulfanyl with alkylsulfanyl) to assess impact on bioactivity.
  • Pharmacophore Modeling : Computational tools to identify critical functional groups.
  • Comparative Bioassays : Testing analogs against the parent compound to correlate structural changes with activity trends .

Basic: What are the key physicochemical properties of this compound?

  • Molecular Weight : ~403–420 g/mol (estimated based on analogs).
  • Solubility : Likely low aqueous solubility; DMSO or ethanol is recommended for stock solutions.
  • LogP : Predicted to be ~3.5–4.0 (indicative of moderate lipophilicity).
    These properties guide formulation strategies for biological testing .

Advanced: How to resolve contradictions in biological data across studies?

  • Replicate Assays : Ensure reproducibility under standardized conditions.
  • Purity Verification : Re-test compounds after rigorous purification (e.g., ≥95% purity via HPLC).
  • Orthogonal Assays : Validate results using multiple techniques (e.g., SPR and isothermal titration calorimetry).
  • Control Experiments : Include known inhibitors/agonists to benchmark activity .

Advanced: What computational approaches predict target interactions?

  • Molecular Docking : AutoDock or Schrödinger Suite to model binding modes with proteins (e.g., kinases).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability.
  • Quantum Mechanics (QM) : Calculate electronic properties (e.g., charge distribution) to refine SAR .

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